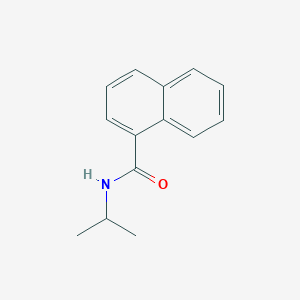

N-异丙基-1-萘甲酰胺

描述

Naphthamide derivatives, including those similar to N-isopropyl-1-naphthamide, are of interest in various chemical and materials science fields due to their unique structural and chemical properties. These compounds often serve as intermediates in the synthesis of more complex molecules and materials.

Synthesis Analysis

Naphthamides like N,N-Diisopropyl-1-naphthamide can be synthesized through various chemical pathways, including the direct amide formation from corresponding naphthoic acids or naphthol derivatives. The synthesis process often involves the use of catalytic agents or specific conditions to promote the desired reactions and yield the naphthamide compounds with high purity (Bond et al., 2001).

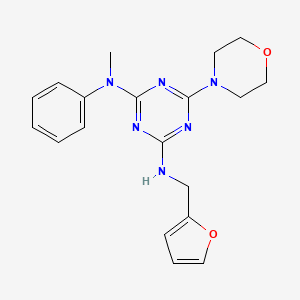

Molecular Structure Analysis

The molecular structure of these naphthamides is characterized by the presence of a naphthalene unit attached to an amide group. For example, in N,N-Diisopropyl-1-naphthamide, the molecular conformation is such that the plane of the amide group is approximately perpendicular to the plane of the naphthalene unit, leading to specific intermolecular interactions and structural characteristics (Bond et al., 2001).

Chemical Reactions and Properties

Naphthamides participate in various chemical reactions, including nucleophilic aromatic substitution, which can be used for further functionalization of the naphthalene core. These compounds exhibit distinct reactivity patterns that are influenced by the naphthalene moiety and the substituents on the amide nitrogen, offering routes to a wide range of derivatives and applications.

Physical Properties Analysis

The physical properties of naphthamides, such as solubility, melting point, and crystallinity, depend on their molecular structure. For instance, the crystal structure analysis of related compounds reveals how intermolecular interactions, such as C—H⋯O hydrogen bonding, influence the material's properties and its behavior in different solvents and conditions (Bond et al., 2001).

科学研究应用

合成和结构特性

- N-异丙基-1-萘甲酰胺一直是异构体和非对映异构体的合成重点。例如,2-取代的 N,N-二乙基或 N,N-二异丙基 1-萘甲酰胺以稳定的异构体形式存在。当 2-取代基为 1-羟烷基时,这些化合物可以在合成过程中形成可分离的非对映异构体,具有显着的非对映选择性 (Bowles, Clayden, & Tomkinson, 1995)。此外,在 180 K 下研究的 N,N-二异丙基-1-萘甲酰胺的晶体结构揭示了一种分子构象,其中酰胺基平面近乎垂直于萘单元 (Bond, Clayden, & Wheatley, 2001)。

在超分子化学中的应用

- 萘二酰亚胺,包括 N-异丙基-1-萘甲酰胺等衍生物,在超分子化学、传感器和客体-主体复合物等各个领域中都有应用。这些化合物是分子开关设备、离子通道、用于检测芳香族体系的凝胶剂以及通过阴离子-π 相互作用进行催化的关键。由于其独特的物理光学特性,它们也在人工光合作用和太阳能电池技术中具有应用前景 (Kobaisi 等,2016)。

化学反应性和合成路线

- N-异丙基-1-萘甲酰胺衍生物的化学反应性对于合成复杂有机化合物至关重要。例如,N-叔丁基-N-苄基-1-萘甲酰胺的阴离子环化反应产生三环烯醇盐,该烯醇盐与亲电试剂反应形成特定的苯并[e]异吲哚酮 (Ahmed, Clayden, & Rowley, 1998)。此外,对对映体纯的 2-取代的 N,N-二烷基-1-萘甲酰胺的研究已经产生了将这些化合物分解成对映体纯形式的方法,这对于环状内消旋二酸酐的对称性破坏至关重要 (Dai, Yeung, Chow, & Williams, 2001)。

材料科学和催化

- N-异丙基-1-萘甲酰胺衍生物在材料科学和催化中也有应用。它们用于萘的选择性异丙基化,这是生产高价值化学品的关键过程。这在各种沸石上萘的异丙基化研究中得到了例证,其中形成了不同的异丙基萘异构体 (Moreau, Finiels, Geneste, & Solofo, 1992)。

作用机制

Target of Action

The primary target of N-isopropyl-1-naphthamide is the Urokinase-type plasminogen activator . This enzyme plays a crucial role in the breakdown of blood clots and tissue remodeling.

Mode of Action

It has been suggested that it may act as a competitive and reversible inhibitor .

Biochemical Pathways

Given its target, it is likely to impact pathways related to blood clot dissolution and tissue remodeling .

Result of Action

Given its target, it is likely to influence processes related to blood clot dissolution and tissue remodeling .

未来方向

The future directions for research on N-isopropyl-1-naphthamide could involve further exploration of its potential as a VEGF receptor tyrosine kinase inhibitor . Additionally, more research could be conducted to fully understand its synthesis, chemical reactions, and physical and chemical properties.

生化分析

Molecular Mechanism

It is unclear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is limited information available on the changes in the effects of N-isopropyl-1-naphthamide over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N-isopropyl-1-naphthamide at different dosages in animal models have not been extensively studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .

Transport and Distribution

Information on how N-isopropyl-1-naphthamide is transported and distributed within cells and tissues is limited. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

N-propan-2-ylnaphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-10(2)15-14(16)13-9-5-7-11-6-3-4-8-12(11)13/h3-10H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMSNDIDROFXWJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-cyano-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B5782680.png)

![N-{[(2-isopropylphenyl)amino]carbonothioyl}-3,5-dimethylbenzamide](/img/structure/B5782684.png)

![9-mercapto-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B5782702.png)

![ethyl 2-[(3-fluorobenzoyl)amino]-4-isopropyl-3-thiophenecarboxylate](/img/structure/B5782732.png)

![N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5782785.png)